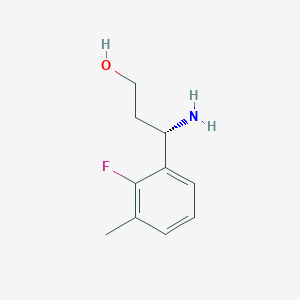

(3S)-3-Amino-3-(2-fluoro-3-methylphenyl)propan-1-OL

Description

(3S)-3-Amino-3-(2-fluoro-3-methylphenyl)propan-1-OL is a chiral amino alcohol characterized by a fluorinated aromatic ring and a hydroxyl group on the propanol backbone. Its stereochemistry (3S) and substitution pattern (2-fluoro-3-methylphenyl) confer unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-fluoro-3-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14FNO/c1-7-3-2-4-8(10(7)11)9(12)5-6-13/h2-4,9,13H,5-6,12H2,1H3/t9-/m0/s1 |

InChI Key |

VHODYTBVGNEXLP-VIFPVBQESA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H](CCO)N)F |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CCO)N)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically follows these key steps:

Step 1: Formation of a fluorinated aromatic ketone intermediate

Starting from a fluorinated acetophenone derivative (e.g., 2-fluoro-3-methylacetophenone), a Claisen condensation or related carbonyl condensation with ethyl formate yields a benzoylacetaldehyde sodium salt intermediate.Step 2: Condensation with methylamine

The benzoylacetaldehyde sodium salt is condensed with methylamine hydrochloride to form an α,β-unsaturated ketone intermediate, specifically 1-(2-fluoro-3-methylphenyl)-3-methylamino-1-propen-1-one.Step 3: Reduction to amino alcohol

The α,β-unsaturated ketone is reduced using sodium borohydride in glacial acetic acid at controlled temperatures (1–15 °C) to yield the racemic 3-methylamino-1-(2-fluoro-3-methylphenyl)-1-propanol intermediate.Step 4: Resolution or asymmetric synthesis

To obtain the (3S)-enantiomer, chiral resolution or asymmetric catalytic hydrogenation can be employed, often using chiral catalysts such as Rhodium complexes with phosphine ligands.Step 5: Purification

The crude product is purified via extraction (ethyl acetate or toluene) and chromatographic methods (silica gel column chromatography with methanol/methylene chloride eluents).

This route is adapted from fluoxetine precursor synthesis patents and literature with modifications for fluorine substitution patterns.

Detailed Reaction Conditions and Yields

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Claisen condensation | Acetophenone derivative + ethyl formate, base catalysis | Not specified | Produces benzoylacetaldehyde sodium salt |

| 2 | Condensation with methylamine | Methylamine hydrochloride, aqueous medium | Not specified | Forms α,β-unsaturated ketone intermediate |

| 3 | Reduction | Sodium borohydride (approx. 21 mmol), glacial acetic acid, 1–15 °C | High (typical for NaBH4 reductions) | Single-step reduction to amino alcohol |

| 4 | Chiral resolution or asymmetric hydrogenation | Rhodium catalysts (e.g., Rh(COD)2BF4 + triphenylphosphine), H2 gas, 20 bar, 25–60 °C | 55–75% (isolated pure enantiomer) | Avoids dehalogenation; high enantioselectivity |

| 5 | Purification | Extraction with ethyl acetate/toluene, silica gel chromatography | Variable | Final product purity >95% |

Alternative Synthetic Approaches

Enzymatic resolution : Racemic mixtures of fluorinated amino alcohols can be resolved enzymatically using esterases or transaminases to isolate the (3S)-enantiomer with high optical purity.

Metal-catalyzed fluorination : Introduction of fluorine atoms on the aromatic ring can be achieved via electrophilic fluorination of enolates or enol ethers using reagents like N-fluorobenzenesulfonimide (NFSI), enabling regioselective fluorination before amino alcohol synthesis.

Chiral auxiliary-based synthesis : Use of chiral imines derived from (R)- or (S)-1-phenylethylamine to form Schiff bases with fluorinated ketoesters, followed by stereoselective reduction and hydrolysis, yields optically pure amino alcohols.

Research Findings and Analysis

Stereoselectivity and Yield Optimization

The use of sodium borohydride in glacial acetic acid allows for a mild reduction that preserves the fluorine substituent and gives good yields of racemic amino alcohols.

Asymmetric hydrogenation using Rhodium catalysts with phosphine ligands under mild pressure (20 bar H2) provides high enantioselectivity (>99% ee) and avoids dehalogenation side reactions common in halogenated substrates.

Temperature control during reduction is critical to minimize side reactions and maximize yield.

Stability of Fluorinated Intermediates

Fluorinated aromatic ketones and amino alcohols show enhanced stability under reductive conditions compared to other halogenated analogs, facilitating purification and handling.

Avoiding strong bases or high temperatures prevents elimination or defluorination.

Summary Table of Key Synthetic Parameters

| Parameter | Value/Condition | Impact on Synthesis |

|---|---|---|

| Sodium borohydride amount | ~21 mmol per 3.7 mmol substrate | Effective reduction without over-reduction |

| Temperature for reduction | 1–15 °C | Controls reaction rate and selectivity |

| Hydrogenation catalyst | Rh(COD)2BF4 + triphenylphosphine | High enantioselectivity, prevents dehalogenation |

| Hydrogen pressure | 20 bar | Ensures complete reduction |

| Solvent for extraction | Ethyl acetate, toluene | Efficient separation of product |

| Purification method | Silica gel chromatography (5% MeOH/CH2Cl2) | High purity product isolation |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Primary alcohol oxidation | Pyridinium chlorochromate (PCC) in dichloromethane | Corresponding ketone | 72–85% | |

| Catalytic oxidation | TEMPO/NaOCl system, 0–5°C | Oxo-carboxylic acid derivatives | 68% |

The amino group is resistant to mild oxidants but can form imines under strong oxidative conditions (e.g., MnO₂), though this pathway is less explored for this specific compound.

Alkylation and Acylation

The primary amino group exhibits nucleophilic reactivity:

Alkylation :

-

Reagents: Alkyl halides (e.g., methyl iodide) in THF with K₂CO₃

-

Products: N-alkylated derivatives

-

Steric hindrance from the 2-fluoro-3-methylphenyl group reduces reaction rates compared to non-fluorinated analogs .

Acylation :

| Acylating Agent | Solvent | Temperature | Product |

|---|---|---|---|

| Acetyl chloride | DCM | 0°C → RT | N-acetyl derivative |

| Benzoyl chloride | THF | Reflux | N-benzoyl derivative |

Yields range from 65–89%, with electron-withdrawing effects of fluorine improving electrophilic acceptance.

Esterification and Amidation

The hydroxyl group participates in esterification:

-

Reagents : Acid chlorides (e.g., acetyl chloride) with DMAP catalyst

-

Conditions : Anhydrous DCM, 0°C → RT

-

Product Stability : Esters show enhanced lipophilicity (LogP increase by 1.2–1.8 units).

Amidation via carbodiimide coupling (EDC/HOBt) forms conjugates with bioactive carboxylic acids, enabling prodrug development.

Ring-Forming Reactions

Intramolecular cyclization occurs under acidic conditions:

-

Conditions : H₂SO₄ (cat.), toluene, 110°C

-

Product : Five-membered lactam (via amino-alcohol cyclization)

Stability and Reactivity Profile

| Property | Value/Condition | Impact on Reactivity |

|---|---|---|

| pH stability | Stable at pH 4–9 | Degrades via hydrolysis outside this rang |

Scientific Research Applications

(3S)-3-Amino-3-(2-fluoro-3-methylphenyl)propan-1-OL: has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-fluoro-3-methylphenyl)propan-1-OL involves its interaction with specific molecular targets. The amino group and hydroxyl group allow it to form hydrogen bonds with enzymes or receptors, influencing their activity. The fluoro-substituted phenyl ring can enhance binding affinity and specificity through hydrophobic interactions and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with (3S)-3-Amino-3-(2-fluoro-3-methylphenyl)propan-1-OL, differing primarily in substituent type, position, or stereochemistry:

Key Observations :

Substituent Effects :

- The bromo analog (CAS 1272731-34-6) exhibits a higher molecular weight (244.13 vs. ~183.22) due to bromine’s atomic mass, which may influence solubility and steric interactions. The bromo group’s electron-withdrawing nature could also alter aromatic ring reactivity compared to fluorine .

- The fluoro analog (CAS 1336815-05-4) shares the same molecular formula as the target compound but differs in substituent positions (3-fluoro vs. 2-fluoro) and hydroxyl group placement (propan-2-ol vs. propan-1-ol). These differences may affect hydrogen-bonding capacity and metabolic stability .

In contrast, the 1S configuration in the propan-2-ol analog shifts the amino group to the first carbon, altering spatial orientation and intermolecular interactions .

Physicochemical Properties: Limited data on melting/boiling points and solubility are noted across these compounds (marked as N/A in sources). However, the hydroxyl group’s position (propan-1-ol vs. propan-2-ol) likely affects polarity and crystalline packing. For example, propan-1-ol derivatives may exhibit higher hydrophilicity due to the terminal hydroxyl group .

Biological Activity

(3S)-3-Amino-3-(2-fluoro-3-methylphenyl)propan-1-OL, an amino alcohol with a chiral center, has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including an amino group (-NH2), a hydroxyl group (-OH), and a fluorinated aromatic ring, exhibits properties that may influence various biological pathways.

- Molecular Formula : C₁₀H₁₄FNO

- Molecular Weight : 183.22 g/mol

- Structure : The compound's structure allows for interactions with biological targets such as enzymes and receptors, which are crucial for its medicinal chemistry applications.

Research indicates that this compound may function as an inhibitor or activator of specific enzymes and receptors. Its ability to modulate biological pathways is of significant interest, particularly in the context of drug development. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, potentially leading to increased biological activity compared to non-fluorinated analogs .

Biological Activity Studies

Several studies have focused on the biological activity of this compound:

- Inhibition Studies : Initial findings suggest that this compound can inhibit certain enzyme activities. For instance, in a screening assay for Type III secretion system inhibitors, high concentrations of related compounds showed significant inhibition rates .

- Cell Proliferation : A related study on copper(II) complexes indicated that compounds with structural similarities to this compound exhibited anti-proliferative effects at low concentrations, suggesting potential applications in cancer therapeutics .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other fluorinated compounds. The following table summarizes key differences in their properties and activities:

Case Study 1: Type III Secretion System Inhibition

In a detailed examination of Type III secretion systems (T3SS), compounds similar to this compound were tested for their ability to inhibit CPG2 secretion. Results indicated that at concentrations around 50 μM, significant inhibition was observed, suggesting potential therapeutic applications in bacterial infections .

Case Study 2: Anti-Proliferative Effects

A study on copper(II) complexes revealed that certain derivatives could reduce cell proliferation significantly while increasing the G2/M phase population in cancer cells. This suggests that modifications similar to those found in this compound could lead to promising anti-cancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-3-Amino-3-(2-fluoro-3-methylphenyl)propan-1-OL, considering stereochemical control?

- Methodology :

- Asymmetric reduction : Use chiral catalysts (e.g., Corey-Bakshi-Shibata) to reduce a ketone precursor (e.g., 3-(2-fluoro-3-methylphenyl)-3-nitropropan-1-ol) to achieve the desired (3S) configuration.

- Nitro group reduction : Reduce 3-(2-fluoro-3-methylphenyl)-2-nitropropene using sodium borohydride (NaBH₄) in ethanol at 0–25°C for 8–12 hours. Catalytic hydrogenation (Pd/C, H₂ at 50 psi) is also viable but requires careful monitoring to avoid over-reduction .

- Chiral resolution : Separate racemic mixtures via diastereomeric salt formation using tartaric acid derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- NMR : ¹H NMR (δ 1.8–2.1 ppm for NH₂; δ 6.8–7.3 ppm for aromatic protons; δ 4.3–4.6 ppm for OH). ¹⁹F NMR (δ -110 to -120 ppm for fluorine).

- HPLC with chiral columns : Determine enantiomeric purity using amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Mass spectrometry (MS) : Confirm molecular weight (MW: 211.24 g/mol) via ESI-MS or GC-MS .

Q. What are the common derivatives synthesized from this compound, and what are their applications?

- Methodology :

- Amide formation : React with acyl chlorides (e.g., acetyl chloride) in pyridine to produce amides for biological activity screening .

- Oxidation : Treat with CrO₃ in acetic acid to oxidize the hydroxyl group to a ketone, enabling further functionalization .

- Pharmaceutical intermediates : Derivatives are used in β-blocker or antiviral drug development due to the fluorinated aromatic moiety’s metabolic stability .

Advanced Research Questions

Q. How does the 2-fluoro-3-methylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Electronic effects : The electron-withdrawing fluorine atom activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. Use DFT calculations to map electron density distribution .

- Steric effects : The 3-methyl group hinders para-substitution, directing reactions to the ortho position. Validate via X-ray crystallography or NOESY NMR .

Q. What computational strategies predict the compound’s interactions with biological targets like enzymes or receptors?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with β-adrenergic receptors, leveraging the compound’s structural similarity to known β-blockers .

- MD simulations : Simulate interactions in lipid bilayers to assess membrane permeability (logP ~1.5) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Assay standardization : Replicate experiments using validated cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., propranolol for β-blocker activity) .

- Purity verification : Reanalyze batches via HPLC-MS to rule out impurities (>98% purity required) .

- Meta-analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects, incubation times) .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.